17beta-Hydroxy-5beta-estran-3-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

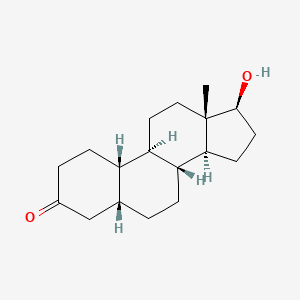

17beta-Hydroxy-5beta-estran-3-one, also known as (5beta, 17beta)-17-hydroxyestran-3-one or 17b-hydroxy-19-nor-5b-androstan-3-one, belongs to the class of organic compounds known as estrogens and derivatives. These are steroids with a structure containing a 3-hydroxylated estrane. This compound has been found in human hepatic tissue tissue, and has also been primarily detected in urine. Within the cell, this compound is primarily located in the cytoplasm. This compound can be biosynthesized from 5beta-estrane.

This compound is a C18 steroid with 5beta-configuration formed from nandrolone by reduction across the C4-C5 double bond. It has a role as a human metabolite. It is a 17beta-hydroxy steroid and a 3-oxo-5beta-steroid. It derives from a hydride of a 5beta-estrane.

Wissenschaftliche Forschungsanwendungen

Endocrinology and Hormonal Studies

The compound is primarily studied for its role in androgenic activity. It has been investigated for its effects on androgen receptors and its potential therapeutic applications in treating hormonal imbalances. Research indicates that its interaction with androgen receptors can influence various physiological processes, including muscle growth and fat distribution .

Cancer Research

Recent studies have highlighted the significance of lipid metabolism in cancer progression, particularly in hepatocellular carcinoma (HCC) and cholangiocarcinoma (CCA). The metabolic pathways involving glycerophospholipids have been linked to tumor growth, suggesting that compounds like this compound may play a role in modulating these pathways .

Table 1: Key Metabolites Associated with Cancer Progression

| Metabolite | Role in Cancer Metabolism |

|---|---|

| Phosphatidylcholine | Membrane synthesis and signaling |

| Lysophosphatidylcholine | Cell proliferation and survival |

| This compound | Potential modulator of androgen receptor activity |

Sports Medicine and Anti-Doping

In sports medicine, this compound has been scrutinized due to its anabolic properties. It is a metabolite of nandrolone, which is banned in competitive sports. Studies have focused on its detection methods in urine samples to prevent doping violations .

Case Study: Detection of Anabolic Steroids

A comprehensive analysis was conducted using ultra-high-performance liquid chromatography coupled with mass spectrometry (UHPLC-MS). This method successfully identified and quantified levels of this compound in athletes' urine samples, providing a reliable approach for anti-doping tests .

Pharmacological Investigations

Pharmacologically, this compound has been explored for its potential therapeutic effects on conditions such as osteoporosis and muscle wasting diseases. Its ability to influence muscle mass gain makes it a candidate for further clinical studies aimed at improving muscle health in aging populations .

Eigenschaften

Molekularformel |

C18H28O2 |

|---|---|

Molekulargewicht |

276.4 g/mol |

IUPAC-Name |

(5R,8R,9R,10S,13S,14S,17S)-17-hydroxy-13-methyl-2,4,5,6,7,8,9,10,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C18H28O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h11,13-17,20H,2-10H2,1H3/t11-,13+,14-,15-,16+,17+,18+/m1/s1 |

InChI-Schlüssel |

RHVBIEJVJWNXBU-XZVKZCCLSA-N |

Isomerische SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CC[C@H]4[C@@H]3CCC(=O)C4 |

Kanonische SMILES |

CC12CCC3C(C1CCC2O)CCC4C3CCC(=O)C4 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.